7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-bromo-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-8(12)11-7-6(13-4)2-5(9)3-10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASUXPNWWZGEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211837 | |
| Record name | 7-Bromo-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203681-44-0 | |
| Record name | 7-Bromo-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Route
A representative synthetic route can be summarized as follows:
This sequence ensures the incorporation of the bromine substituent, ring closure, and methylation in a controlled manner.
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 80°C depending on the step to prevent side reactions.
- Solvent: Common solvents include acetic acid, methanol, dichloromethane, or dimethylformamide (DMF).
- Catalysts: Use of bismuth oxide catalysts has been reported to enhance methylation efficiency.
- Purification: Products are purified by column chromatography and recrystallization to achieve high purity.
Industrial Production Considerations
In industrial settings, the synthesis of 7-Bromo-2-methyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is adapted to continuous flow processes to improve scalability and reproducibility. Automated reactors with real-time monitoring allow fine-tuning of parameters such as temperature, reagent feed rates, and pH, minimizing waste and maximizing yield.
Research Findings on Preparation
Catalytic Methylation
Studies have shown that combustion-derived bismuth oxide catalysts effectively promote the alkylation of the oxazinone ring system with methyl halides, resulting in high regioselectivity and yield. This method is advantageous over traditional base-catalyzed methylation due to milder conditions and fewer side products.
Regioselective Bromination
Regioselective bromination at the 7-position is critical for obtaining the desired compound. Electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions yields the 7-bromo derivative with minimal over-bromination or substitution at other positions.
Cyclization Efficiency
The cyclization step involving 2-aminopyridine and chloroacetyl chloride is sensitive to reaction conditions. Optimal pH and temperature control are necessary to avoid polymerization or incomplete cyclization. Sodium methoxide is commonly used to facilitate ring closure via nucleophilic attack.
Data Table Summarizing Preparation Parameters
| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination | NBS | None | Acetic acid | 0-25 | 1-2 | 85-90 | Controlled addition to avoid polybromination |
| Cyclization | 2-Aminopyridine + Chloroacetyl chloride | None | Methanol or DMF | 25-50 | 3-5 | 75-80 | pH control critical |
| Methylation | Methyl iodide | Bismuth oxide | DMF or Acetonitrile | 40-60 | 4-6 | 80-85 | Catalyst improves selectivity |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the position of methyl and bromo substituents and ring formation.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
- X-ray Crystallography: Used when crystalline samples are available to confirm stereochemistry and ring fusion.
- Melting Point: Typical melting point range is 204-206 °C, consistent with literature values for purity assessment.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit antimicrobial properties. Studies have shown that 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic uses .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. This is particularly relevant for diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in neuronal damage .
Materials Science Applications
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with specific functionalities. Its unique structure allows for the incorporation into polymer matrices that could enhance mechanical properties or introduce bioactivity .
Dye Sensitizers in Solar Cells
Research has explored the use of pyrido[3,2-b][1,4]oxazine derivatives as dye sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and convert it into electrical energy positions them as important materials in renewable energy technologies .
Chemical Intermediate
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the development of new compounds with diverse applications .
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Synthesis of Novel Polymers
In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved often include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Key Structural Features:
- Bromine at C7 : Enhances electrophilicity and influences binding interactions.
- Methyl group at C2 : Modifies steric and electronic properties compared to unsubstituted analogs.
- Pyrido-oxazine core : Provides a rigid scaffold for interactions with biological targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights structural analogs of 7-bromo-2-methyl-pyrido-oxazinone, focusing on substituent variations and their impact on molecular properties:
Key Observations :
- Substituent Position : Bromine at C7 (target compound) vs. C6 (CAS 337463-88-4) alters electronic distribution and target interactions .
- Steric Effects : The 2-methyl group in the target compound reduces conformational flexibility compared to 2,2-dimethyl analogs (e.g., CAS 894852-01-8) .
- Bioactivity : NPO (4-nitrobenzyl-substituted) exhibits potent NF-κB inhibition, while bromo-methyl derivatives may prioritize different targets like BET proteins .
Inference :
- The bromo-methyl derivative’s activity may diverge from NF-κB-targeting analogs (e.g., NPO) due to its distinct substituent profile.
Biological Activity
7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, also referred to as YB-221, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C8H7BrN2O2
- Molecular Weight : 243.06 g/mol
- CAS Number : 490038-15-8
- Structure : The compound features a pyrido[3,2-b][1,4]oxazine core with a bromine and a methyl substituent.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Effects : Some studies suggest that related pyrido compounds possess antimicrobial properties against specific bacterial strains.
- Anticancer Potential : There are indications of cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : Certain derivatives have shown inhibitory activity against various enzymes which could be relevant for therapeutic applications.
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) :
- Enzyme Interactions :
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Activity :
- A study reported that 7-Bromo derivatives exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.
- Cytotoxicity Against Cancer Cells :
- Enzyme Inhibition Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from brominated anthranilic acid derivatives. For example, bromoanthranilic acid can react with acyl chlorides in pyridine under cooled conditions (0°C) to form intermediates, followed by cyclization. Monitoring reaction progress via TLC (hexane:ethyl acetate, 2:1) ensures completion . Optimizing solvent choice (e.g., dichloromethane) and catalysts (e.g., palladium on carbon) improves yield . Recrystallization in ethanol is critical for purification .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- Melting Point : Reported melting points (e.g., 175–176°C) serve as preliminary purity checks .
- NMR Spectroscopy : and NMR data (e.g., δ = 8.29 ppm for aromatic protons, 158.9 ppm for carbonyl carbons) validate structural motifs. Overlapping signals in crowded spectral regions (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for resolution .
- HPLC : Purity >97% is achievable via column chromatography or preparative HPLC .
Q. What physicochemical properties are critical for experimental design, and how are they determined?
- Methodological Answer :
- Density and Solubility : Predicted computationally (e.g., 1.846 g/cm) or measured via gravimetry. Solubility profiles in DMSO or ethanol guide solvent selection for biological assays .
- pKa : Estimated at 10.37±0.20 using computational tools, influencing protonation states in reaction media .
Advanced Research Questions
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer : Yield optimization involves:
- Stepwise Monitoring : TLC or LC-MS at each intermediate stage to identify bottlenecks .
- Catalyst Screening : Palladium-based catalysts enhance cyclization efficiency .
- Temperature Control : Maintaining 0°C during acylation prevents side reactions .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:
- X-ray Crystallography : Definitive structural confirmation (e.g., bond lengths/angles in related oxadiazole derivatives) .
- Isotopic Labeling : Tracking specific protons/carbons in reaction pathways .
- Comparative Analysis : Cross-referencing with high-quality databases (e.g., PubChem) to validate peaks .
Q. What strategies are recommended for designing derivatives with enhanced biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro or fluoro groups) at the 6-position to modulate electronic effects .
- In Silico Profiling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets .
- Functionalization : Bromine at the 7-position allows Suzuki coupling for aryl/heteroaryl diversification .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., 200–201°C for related sulfonamide derivatives) .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
- pH Stability : Accelerated degradation tests in acidic/basic buffers to identify labile functional groups .
Q. What computational approaches are most effective for modeling this compound’s reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
